molecular formula C13H11ClN2O4S B14605262 N-(3-Chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide CAS No. 60498-62-6

N-(3-Chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B14605262
CAS No.: 60498-62-6
M. Wt: 326.76 g/mol
InChI Key: WWMSJVLDLSNICR-UHFFFAOYSA-N
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Description

N-(3-Chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide: is a chemical compound with a complex structure that includes a chloro-nitrophenyl group and a methylbenzene sulfonamide group

Properties

CAS No.

60498-62-6

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

IUPAC Name

N-(3-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H11ClN2O4S/c1-9-2-4-13(5-3-9)21(19,20)15-11-6-10(14)7-12(8-11)16(17)18/h2-8,15H,1H3

InChI Key

WWMSJVLDLSNICR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 3-chloro-5-nitroaniline with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-Chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chloro and nitro groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-5-nitrophenyl)methanesulfonamide
  • (3-Chloro-5-nitrophenyl)methanol
  • N-(3-Chloro-5-nitrophenyl)methylpropan-1-amine

Uniqueness

N-(3-Chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both a chloro-nitrophenyl group and a methylbenzene sulfonamide group. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the sulfonamide group can enhance its solubility and stability, making it more suitable for certain applications .

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